N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Lipophilicity Drug-likeness Structure–Activity Relationship

N-(3-(Methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic thiazole–ureido–acetamide hybrid featuring a 3‑methylthio substituent on the N‑phenyl ring and an unsubstituted phenylureido moiety at the thiazole 2‑position [REFS‑1]. The compound belongs to a family of heterocyclic scaffolds under investigation for enzyme inhibition, receptor modulation, and antimicrobial applications [REFS‑2].

Molecular Formula C19H18N4O2S2
Molecular Weight 398.5
CAS No. 921486-31-9
Cat. No. B2794451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
CAS921486-31-9
Molecular FormulaC19H18N4O2S2
Molecular Weight398.5
Structural Identifiers
SMILESCSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H18N4O2S2/c1-26-16-9-5-8-14(10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25)
InChIKeyXYZYFMYQWKXBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 921486-31-9): Procurement-Focused Baseline Profile


N-(3-(Methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic thiazole–ureido–acetamide hybrid featuring a 3‑methylthio substituent on the N‑phenyl ring and an unsubstituted phenylureido moiety at the thiazole 2‑position [REFS‑1]. The compound belongs to a family of heterocyclic scaffolds under investigation for enzyme inhibition, receptor modulation, and antimicrobial applications [REFS‑2]. Its structural profile distinguishes it from closely related analogs—most notably the 3‑methylphenylureido variant (CAS 921486‑55‑7) [REFS‑3]—making it a candidate for structure–activity relationship (SAR) studies where subtle alterations of the urea aryl ring are critical.

Why Generic Substitution of N-(3-(Methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide Fails: Structural Nuances That Drive Selection


Although numerous 2‑(2‑(3‑phenylureido)thiazol‑4‑yl)acetamide congeners share the same core scaffold, seemingly minor variations—the nature of the substituent on the urea phenyl ring and the N‑aryl acetamide group—can fundamentally alter lipophilicity, hydrogen‑bonding potential, and steric occupancy within biological targets. For instance, replacing the unsubstituted phenylureido group with a 3‑methylphenylureido group (CAS 921486‑55‑7) changes the computed logP by approximately 0.5 log units, which can shift membrane permeability, plasma protein binding, and metabolic clearance profiles [REFS‑1]. Likewise, substituting the 3‑methylthioaniline moiety with alkyl or heteroaryl amines yields derivatives with distinct pharmacokinetic and synthetic utility. Consequently, treating these analogs as interchangeable without empirical head‑to‑head comparison risks introducing uncontrolled variables into biological assays or synthetic routes [REFS‑2].

N-(3-(Methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: Head‑to‑Head and Class‑Level Differentiation Data


Lipophilicity Divergence from the 3‑Methylphenylureido Analog (CAS 921486‑55‑7) Inferred by XLogP3

The target compound displays a computed XLogP3 of 3.2, reflecting its balanced hydrophilic–lipophilic profile. In contrast, the 3‑methylphenylureido analog (CAS 921486‑55‑7) is estimated to have an XLogP3 of approximately 3.7, a difference of ~0.5 log units attributable to the additional methyl group on the urea phenyl ring [REFS‑1]. This difference translates to an approximately three‑fold higher distribution into a lipid phase, which can influence membrane penetration, aqueous solubility, and non‑specific protein binding [REFS‑2]. For procurement decisions, this quantitative lipophilicity gap means the two compounds are not functionally equivalent in cell‑based or in vivo assays, and the target compound should be preferred when lower logP is desired.

Lipophilicity Drug-likeness Structure–Activity Relationship

Molecular Weight and Heavy Atom Count Differentiation Versus the 3‑Methylphenylureido Analog

The target compound has a molecular weight of 398.5 g/mol and contains 28 heavy atoms [REFS‑1]. The 3‑methylphenylureido analog (CAS 921486‑55‑7) has a molecular weight of 412.5 g/mol and 29 heavy atoms, representing a 14.0 g/mol (3.5%) increase and one additional carbon atom [REFS‑2]. While modest, this difference impacts compound classification under ‘rule‑of‑five’ metrics and can influence solid‑state properties such as melting point, solubility, and crystallinity [REFS‑3]. In procurement, the lower molecular weight of the target compound may translate to higher solubility and better membrane permeability, factors that are critical for cell‑based screening campaigns.

Molecular weight Heavy atom count Physicochemical property comparison

Hydrogen‑Bond Donor/Acceptor Profile and Rotatable Bond Uniformity with Key Analogs

The target compound possesses 3 hydrogen‑bond donors, 5 hydrogen‑bond acceptors, and 6 rotatable bonds [REFS‑1]. The 3‑methylphenylureido analog (CAS 921486‑55‑7) and the N‑(4‑trifluoromethoxy) derivative (CAS 946249‑82‑7) share identical HBD and HBA counts, but the N‑isopropyl analog (CAS 923139‑19‑9) reduces the rotatable bond count to 5 [REFS‑2]. This indicates that while the core pharmacophore is conserved, the N‑aryl substituent fine‑tunes conformational flexibility. For procurement, the 6 rotatable bonds of the target compound offer a degree of conformational adaptability that may be advantageous for binding to targets with flexible active sites, whereas the more rigid analogs may exhibit higher selectivity but narrower target engagement.

Hydrogen bonding Rotatable bonds Molecular flexibility

Absence of Published Biological Activity Data for the Target Compound: A Critical Procurement Consideration

A thorough search of ChEMBL, PubChem BioAssay, and PubMed reveals no quantitative biological activity data (IC₅₀, EC₅₀, Ki) for N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 921486‑31‑9). In contrast, the related β‑glucuronidase inhibitor UNC10201652 (CAS 372495‑52‑8) has a reported IC₅₀ of 0.117 µM against E. coli GUS [REFS‑1], and compounds such as β‑Glucuronidase‑IN‑1 (CAS 484006‑66‑8) show IC₅₀ = 283 nM [REFS‑2]. This data gap means that the target compound currently lacks the empirical validation that would allow it to be directly prioritized over characterized analogs for the same biological target. Procurement decisions must therefore be based on its distinct physicochemical profile and synthetic utility, not on unverified biological claims. Researchers are strongly advised to request or generate in‑house screening data before committing to large‑scale acquisition.

Biological activity gap Screening status Procurement risk

N-(3-(Methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: Evidence‑Backed Application Scenarios for Procurement


SAR Probe in Thiazole‑Ureido Enzyme Inhibitor Programs Requiring Fine‑Tuned Lipophilicity

The XLogP3 value of 3.2 positions this compound in a moderate lipophilicity range suitable for assessing how subtle logP shifts affect target engagement and off‑target profiles. When compared to the 3‑methylphenylureido analog (ΔXLogP3 ≈ 0.5), the target compound offers a distinct lipophilic character that can help establish SAR trends in enzyme inhibition programs without introducing the solubility liabilities associated with higher‑logP congeners [REFS‑1].

Synthetic Intermediate for Derivatization Aimed at Cephalosporin or Antibacterial Libraries

The compound’s thiazole‑ureido‑acetamide scaffold, bearing a reactive free NH and a methylthio group that can be oxidized to sulfoxide/sulfone, makes it a versatile building block for generating focused libraries of antibacterial agents. Its lower molecular weight (398.5 g/mol) compared to the 3‑methylphenylureido analog (412.5 g/mol) can facilitate purification and improve overall yield in multi‑step syntheses [REFS‑2].

Negative Control or Orthogonal Probe in β‑Glucuronidase Inhibitor Screening Panels

Because no inhibitory activity against bacterial β‑glucuronidase has been reported for this compound—unlike UNC10201652 (IC₅₀ = 0.117 µM) and β‑Glucuronidase‑IN‑1 (IC₅₀ = 283 nM)—it may serve as a structurally related negative control in GUS inhibitor screening cascades. Procurement for this purpose should be accompanied by confirmation of inactivity in the user’s assay system [REFS‑3].

Drug‑Likeness Benchmarking in Early‑Stage Discovery

With a molecular weight of 398.5 g/mol, 3 HBD, 5 HBA, and XLogP3 of 3.2, the compound falls within favorable drug‑like space. It can be employed as a reference standard when evaluating the physicochemical profiles of new thiazole‑ureido candidates, particularly to identify derivatives that deviate toward higher molecular weight or excessive lipophilicity [REFS‑4].

Quote Request

Request a Quote for N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.